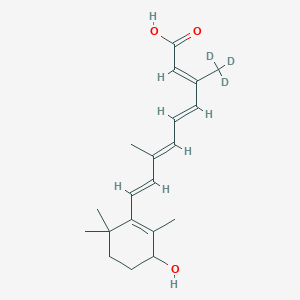

4-Hydroxyretinoic Acid-d3

Description

Properties

Molecular Formula |

C20H28O3 |

|---|---|

Molecular Weight |

319.5 g/mol |

IUPAC Name |

(2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-7-methyl-3-(trideuteriomethyl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13,18,21H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13+/i2D3 |

InChI Key |

KGUMXGDKXYTTEY-QFEOTLJQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\C(=O)O)/C=C/C=C(\C)/C=C/C1=C(C(CCC1(C)C)O)C |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of 4 Hydroxyretinoic Acid D3

Strategies for Deuterium (B1214612) Incorporation in Complex Polyene Structures

The introduction of deuterium into complex molecules like 4-hydroxyretinoic acid, which possesses a polyene chain, requires careful strategic planning to ensure site-selectivity and high isotopic enrichment. Several general strategies are applicable to such structures:

Reduction of a suitable precursor with a deuterated reducing agent: This is one of the most common methods. For instance, a ketone or aldehyde functionality can be reduced to a hydroxyl group using a deuterated reagent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4). The position of the deuterium incorporation is dictated by the location of the reducible functional group in the precursor molecule.

Catalytic H/D exchange: This method involves the use of a metal catalyst (e.g., Palladium, Platinum, or Rhodium) in the presence of deuterium gas (D2) or a deuterium-donating solvent like D2O. While effective for aromatic systems, achieving site-selectivity in a polyene chain can be challenging and may lead to scrambling of the deuterium label.

Use of deuterated building blocks: A more controlled approach involves the synthesis of the target molecule from smaller, pre-deuterated fragments. This "bottom-up" strategy offers excellent control over the position and number of deuterium atoms incorporated. For a molecule like 4-hydroxyretinoic acid, a deuterated side chain could be synthesized and then coupled to the cyclohexenyl ring moiety.

Acid- or base-catalyzed H/D exchange: Protons adjacent to carbonyl groups or at other activated positions can be exchanged for deuterium by treatment with deuterated acids or bases in a deuterated solvent. The efficiency and selectivity of this method are highly dependent on the substrate's structure.

For the synthesis of 4-Hydroxyretinoic Acid-d3, a combination of these strategies, particularly the use of deuterated reducing agents or building blocks, would be most effective in achieving the desired isotopic labeling with high purity.

Chemical Synthesis Pathways for this compound

While a specific synthesis for this compound is not extensively reported in the literature, a plausible pathway can be devised based on the known synthesis of its non-deuterated counterpart and general deuteration methodologies. A potential synthetic route could start from a precursor of all-trans-retinoic acid (ATRA) or ATRA itself.

One possible approach involves the selective deuteration of a suitable precursor. For instance, if the desired labeling is at the methyl group on the cyclohexenyl ring, a synthetic route starting from a precursor with a modifiable group at that position would be necessary. A more direct method for introducing three deuterium atoms could involve the use of a deuterated methylating agent, such as methyl-d3-magnesium iodide (CD3MgI), in a Grignard reaction with an appropriate keto-functionalized precursor.

A plausible multi-step synthesis could be as follows:

Preparation of a suitable precursor: A key intermediate would be a derivative of β-ionone, modified to allow for the introduction of a deuterated methyl group.

Introduction of the deuterium label: Reaction of the precursor with a deuterated methylating agent (e.g., CD3MgI) to form the deuterated cyclohexenyl ring.

Elaboration of the polyene side chain: A series of Wittig or Horner-Wadsworth-Emmons reactions could be employed to build the unsaturated side chain.

Formation of the carboxylic acid: Oxidation of a terminal alcohol or aldehyde group to the carboxylic acid would yield the final product.

Hydroxylation at the 4-position: A stereoselective hydroxylation at the 4-position of the cyclohexenyl ring could be achieved enzymatically or through chemical methods, similar to the synthesis of the non-deuterated enantiomers.

This proposed pathway would need to be optimized to ensure high yields and isotopic incorporation. Purification at each step would be crucial to remove any unlabeled or partially labeled impurities.

Spectroscopic and Chromatographic Methods for Isotopic Purity Assessment

The confirmation of the structure and the determination of the isotopic purity of this compound are critical steps. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) provides a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Enrichment

NMR spectroscopy is a powerful tool for determining the exact location of deuterium atoms within a molecule.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the deuterated position would be absent or significantly reduced in intensity. The integration of the remaining proton signals can be used to estimate the extent of deuteration.

²H NMR (Deuterium NMR): A more direct method is ²H NMR, which specifically detects deuterium nuclei. A signal in the ²H NMR spectrum at a chemical shift corresponding to the labeled position provides unambiguous evidence of deuterium incorporation. The resolution in ²H NMR is typically lower than in ¹H NMR.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atom bonded to deuterium will exhibit a characteristic multiplet signal due to C-D coupling. The chemical shift of this carbon will also be slightly upfield compared to the corresponding carbon in the non-deuterated compound.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.03 | s | 6H | C(CH₃)₂ |

| 1.70 | s | 3H | C₅-CH₃ |

| 2.02 | s | 0H (d₃) | C₉-CD₃ |

| 2.35 | s | 3H | C₁₃-CH₃ |

| 4.15 | m | 1H | C₄-H |

| 5.80-7.80 | m | 5H | Olefinic Protons |

| 11.5 | br s | 1H | COOH |

This table presents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is essential for determining the molecular weight of the labeled compound with high accuracy and for quantifying the isotopic purity.

By comparing the mass of the synthesized compound to its theoretical exact mass, the incorporation of deuterium can be confirmed. The high resolution of the instrument allows for the separation of the signals of the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species. The isotopic purity is calculated from the relative abundances of these different isotopologues in the mass spectrum.

The percentage of isotopic purity can be calculated using the following formula:

Isotopic Purity (%) = [Intensity(d₃) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃))] x 100

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Isotopologue | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Relative Abundance (%) |

| d₀ (C₂₀H₂₈O₃) | 316.2038 | 316.2041 | 0.5 |

| d₁ (C₂₀H₂₇DO₃) | 317.2101 | 317.2105 | 1.5 |

| d₂ (C₂₀H₂₆D₂O₃) | 318.2164 | 318.2168 | 3.0 |

| d₃ (C₂₀H₂₅D₃O₃) | 319.2227 | 319.2231 | 95.0 |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies Employing 4 Hydroxyretinoic Acid D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Retinoid Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and specific measurement of retinoids in complex biological samples. nih.gov The use of 4-Hydroxyretinoic Acid-d3 as an internal standard in these assays is fundamental to achieving reliable and reproducible results.

Stable Isotope Dilution Assay (SIDA) is a powerful quantification method that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample at the beginning of the analytical process. mdpi.com In this context, this compound is added to biological samples like plasma, serum, or tissue homogenates. portlandpress.com

The core principle of SIDA is that the deuterated internal standard (this compound) is chemically and physically almost identical to the endogenous, non-labeled analyte (4-hydroxyretinoic acid). mdpi.com Consequently, it experiences the same processing effects, including extraction losses, ionization suppression or enhancement in the mass spectrometer source, and potential degradation during sample handling. nih.gov

Because the mass spectrometer can differentiate between the deuterated standard and the native analyte based on their mass-to-charge ratio (m/z), the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard is used for quantification. nih.gov This ratio remains constant regardless of sample loss, thereby correcting for procedural variations and leading to highly accurate measurements.

Developing and validating an LC-MS/MS method for retinoid quantification using this compound involves a rigorous, multi-step process to ensure the assay is reliable and fit for purpose. Validation is typically performed according to established guidelines to confirm the method's performance characteristics. uaeu.ac.ae

Key validation parameters include:

Linearity: The assay must demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. Calibration curves are generated by analyzing standards at multiple concentration levels, with typical correlation coefficients (R²) of >0.98 or better. thermofisher.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). nih.gov Excellent reproducibility is often characterized by a coefficient of variation (%CV) of less than 10-15%. thermofisher.com

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Detection (LLOD) and the Lower Limit of Quantification (LLOQ). The LLOD is the lowest concentration of analyte that can be reliably detected (e.g., at a signal-to-noise ratio of >3), while the LLOQ is the lowest concentration that can be accurately and precisely quantified (e.g., signal-to-noise ratio >9). nih.govnih.gov These limits often reach sub-ng/mL or picomolar levels for retinoids. nih.govthermofisher.com

Specificity and Selectivity: The method must be able to unequivocally identify and quantify the target analyte without interference from other components in the sample matrix, such as other retinoid isomers or unrelated endogenous compounds. nih.gov

Recovery: Extraction recovery assesses the efficiency of the sample preparation process by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. Using an internal standard like this compound helps to normalize for incomplete but consistent recovery. nih.gov

Effective chromatographic separation is critical for resolving 4-hydroxyretinoic acid from its isomers and other potentially interfering compounds prior to mass spectrometric detection. portlandpress.com The inherent instability and structural similarity of retinoids necessitate careful optimization of the separation method. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems, which use columns with smaller particle sizes (e.g., <3 µm), provide higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. nih.gov This is particularly advantageous for separating the complex mixture of retinoid isomers and metabolites found in biological samples.

Reversed-Phase (RP) Chromatography: This is the most common separation mode for retinoids. C18 and amide-functionalized columns are frequently used. nih.govthermofisher.com Gradient elution with mobile phases consisting of water and organic solvents like methanol (B129727) or acetonitrile (B52724), often with an acidic modifier like formic acid (e.g., 0.1%), is employed to achieve optimal separation. portlandpress.comthermofisher.com

Normal-Phase Chromatography: While less common, normal-phase HPLC can also be used for retinoid separation, offering different selectivity compared to reversed-phase methods.

Chiral Chromatography: 4-hydroxyretinoic acid is a chiral molecule, existing as (4S)- and (4R)- enantiomers. To separate these stereoisomers, specialized chiral columns are required. For instance, a Chiralcel OD-RH column has been successfully used to resolve the enantiomers of 4-hydroxyretinoic acid, which is crucial for studying stereoselective metabolism by enzymes like cytochrome P450s. nih.gov

In tandem mass spectrometry, quantification is typically performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. thermofisher.com This process provides excellent specificity.

For 4-hydroxyretinoic acid and its d3-labeled internal standard, the precursor ion for the deuterated compound will be 3 Daltons higher than the non-deuterated analyte. The collision energies and resulting product ions are optimized to produce the most stable and intense signal for each compound.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Representative | Cone Voltage (V) - Representative |

|---|---|---|---|---|---|

| 4-Hydroxyretinoic Acid | Positive ESI | 317.2 | 299.2 | 15 | 30 |

| This compound | Positive ESI | 320.2 | 302.2 | 15 | 30 |

Note: The specific m/z values and energies are representative and require optimization for each individual instrument and method. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Retinoid Research

While LC-MS/MS is the predominant technique for analyzing polar and thermally labile retinoids like 4-hydroxyretinoic acid, Gas Chromatography-Mass Spectrometry (GC-MS) has been applied to the analysis of other retinoids, particularly retinol (B82714), often using deuterated internal standards. nih.govnih.gov

For a compound like 4-hydroxyretinoic acid to be analyzed by GC-MS, it would require a chemical derivatization step to increase its volatility and thermal stability. researchgate.net This typically involves converting the polar carboxyl and hydroxyl groups into less polar esters or ethers, for example, through silylation with reagents like O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net Following derivatization, the sample is injected into the GC, where the derivatized retinoids are separated on a capillary column before detection by the mass spectrometer. Isotope dilution methods using deuterated standards are employed in the same manner as in LC-MS/MS to ensure accurate quantification. nih.gov However, due to the need for derivatization and the potential for thermal degradation, LC-MS/MS is generally the preferred method for hydroxylated retinoic acid metabolites.

Comprehensive Sample Preparation and Extraction Techniques for Retinoid Analysis

The goal of sample preparation is to isolate the retinoids of interest from the complex biological matrix (e.g., serum, plasma, tissue), remove interfering substances, and concentrate the analytes before analysis. thermofisher.com The addition of this compound at the very beginning of this process is crucial to account for any analyte loss. portlandpress.com Given the light-sensitive nature of retinoids, all preparation steps should be performed under yellow or red light to prevent photo-isomerization and degradation. nih.gov

Commonly used techniques include:

Protein Precipitation (PPT): This is often the first step for plasma or serum samples. A cold organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. thermofisher.comthermofisher.com After centrifugation, the supernatant containing the retinoids is collected for further processing.

Liquid-Liquid Extraction (LLE): LLE is a highly effective technique for separating retinoids from the aqueous phase. After protein precipitation, the supernatant is often mixed with an immiscible organic solvent like hexane (B92381), methyl-tert-butyl ether (MTBE), or a mixture of ethyl acetate (B1210297) and hexane. nih.govthermofisher.com The retinoids partition into the organic layer, which is then separated, evaporated to dryness under a stream of nitrogen, and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system. thermofisher.com Acidification of the aqueous phase can improve the extraction efficiency of acidic retinoids. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more controlled and often cleaner extraction compared to LLE. Samples are loaded onto a cartridge containing a solid sorbent (e.g., C18). Interfering compounds are washed away, and the retinoids of interest are then eluted with an appropriate organic solvent. researchgate.net

The choice of extraction method depends on the specific matrix, the required sensitivity, and the desired sample throughput. thermofisher.com For instance, while LLE is very effective, SPE can be more easily automated for high-throughput analysis.

Strategies for Addressing Analytical Challenges: Matrix Effects and Isomer Resolution

The accurate quantification of retinoids in complex biological matrices is frequently impeded by analytical challenges, primarily matrix effects and the presence of structurally similar isomers. The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy to surmount these obstacles. This section details the methodologies employed to mitigate matrix effects and achieve isomeric resolution in advanced analytical techniques.

Mitigating Matrix Effects with this compound

Matrix effects, which manifest as ion suppression or enhancement in mass spectrometry, can significantly compromise the accuracy and reproducibility of analytical data. sciex.com These effects arise from co-eluting endogenous or exogenous substances in the biological sample that interfere with the ionization of the target analyte. nih.gov The "gold standard" for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.combohrium.com this compound, being structurally and chemically identical to the analyte of interest (4-Hydroxyretinoic Acid), co-elutes and experiences the same ionization suppression or enhancement. nih.gov By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized. nih.gov

Key Strategies:

Isotope Dilution Mass Spectrometry: This is the fundamental principle behind using this compound. By spiking the sample with a known concentration of the deuterated standard at the earliest stage of sample preparation, any losses during extraction, as well as ionization variability, are accounted for.

Sample Preparation Optimization: While this compound compensates for matrix effects, optimizing sample preparation can significantly reduce the source of these interferences. semanticscholar.org Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are employed to remove a substantial portion of interfering components like phospholipids (B1166683) and salts from the biological matrix before analysis. nih.govnih.gov For instance, a common approach for retinoid extraction from serum involves protein precipitation with an organic solvent like methanol or acetonitrile, followed by LLE using solvents such as hexane and ethyl acetate. chromatographyonline.com

Advanced Ionization and Separation Technologies: The use of atmospheric pressure chemical ionization (APCI) has been reported to offer better tolerance to matrix effects for retinoid analysis compared to electrospray ionization (ESI). sciex.com Furthermore, technologies like differential mobility spectrometry (DMS), such as SelexION, provide an orthogonal level of separation based on the chemical properties of ions before they enter the mass spectrometer. sciex.comsciex.com This can effectively separate the analyte and its internal standard from co-eluting matrix components, thereby drastically reducing interference and improving quantitative performance. sciex.comsciex.com

The following table summarizes the impact of different analytical strategies on mitigating matrix effects, based on typical findings in retinoid analysis.

| Analytical Strategy | Observed Matrix Effect (Ion Suppression/Enhancement) | Analyte Recovery (%) | Data Reproducibility (%RSD) |

| No Internal Standard, Minimal Sample Cleanup | High and Variable | 50-120% | >20% |

| No Internal Standard, Optimized SPE Cleanup | Moderate but Variable | 70-110% | 15-20% |

| With this compound, Minimal Sample Cleanup | High (but compensated) | 85-105% | <15% |

| With this compound, Optimized SPE Cleanup | Low (and compensated) | 90-105% | <10% |

| With this compound, Optimized Cleanup & DMS | Minimal (and compensated) | 95-105% | <5% |

Achieving Isomer Resolution

Retinoids exist as multiple geometric isomers (e.g., all-trans, 9-cis, 13-cis) and, in the case of 4-Hydroxyretinoic Acid, as enantiomers ((4S)- and (4R)-OH-RA), each with distinct biological activities. nih.govnih.gov Therefore, their chromatographic separation is crucial for accurate biological interpretation. This compound, as an internal standard, aids in the accurate quantification of each resolved isomer.

Key Strategies:

Reversed-Phase High-Performance Liquid Chromatography (HPLC/UHPLC): This is the most common technique for separating retinoid isomers. The separation is typically achieved on C18 or specialized columns like RP-Amide. sciex.comjfda-online.com The choice of mobile phase composition, including organic modifiers (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium (B1175870) acetate), is optimized to achieve baseline separation of the isomers. jfda-online.com For instance, an Ascentis Express RP-Amide column has been successfully used for the chromatographic separation of five possible retinoic acid isomers. sciex.com

Chiral Chromatography: For the resolution of enantiomers, such as (4S)- and (4R)-4-Hydroxyretinoic Acid, specialized chiral columns are necessary. A Chiralcel OD-RH column has been demonstrated to effectively separate these enantiomers using a water and acetonitrile gradient. nih.govnih.gov

The table below outlines typical chromatographic conditions used for the resolution of retinoic acid isomers and enantiomers, which would be applicable for methods employing this compound as an internal standard.

| Parameter | Geometric Isomer Separation | Enantiomeric Separation of 4-OH-RA |

| Chromatographic System | UHPLC-MS/MS | HPLC with UV or MS/MS detection |

| Column | Ascentis Express RP-Amide (2.1x100mm, 2.7 µm) sciex.com | Chiralcel OD-RH (2.1 x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of water and methanol/acetonitrile with 0.1% formic acid jfda-online.com | Linear gradient of water and acetonitrile nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | 0.17 mL/min nih.gov |

| Typical Retention Time Separation | Baseline resolution of all-trans, 9-cis, and 13-cis isomers sciex.com | Separation of (4R)- and (4S)-enantiomers nih.gov |

By integrating the use of this compound with optimized sample preparation, advanced LC-MS/MS techniques, and tailored chromatographic methods, it is possible to overcome the significant analytical challenges of matrix effects and isomerism. This comprehensive approach ensures the generation of highly accurate, precise, and reliable quantitative data for 4-Hydroxyretinoic Acid in complex biological samples.

Mechanistic Investigations of Retinoid Metabolism and Enzymology Using 4 Hydroxyretinoic Acid D3

Elucidation of Cytochrome P450-Mediated 4-Hydroxylation Pathways

The conversion of all-trans-retinoic acid (atRA) to 4-hydroxyretinoic acid (4-OH-RA) is a principal catabolic step, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov The use of deuterated standards like 4-Hydroxyretinoic Acid-d3 is critical for quantifying the activity and specificity of these enzymes in various biological systems.

Multiple CYP enzymes contribute to the 4-hydroxylation of atRA. The CYP26 family, particularly CYP26A1, is recognized as the major contributor to this metabolic process under most physiological conditions. nih.govannualreviews.org However, other enzymes, including members of the CYP3A subfamily and CYP2C8, also play significant roles, especially in the liver. nih.govnih.gov Studies using cDNA-expressed enzymes have characterized the kinetic parameters of these reactions, revealing differences in their affinity for atRA. nih.gov For instance, CYP2C8 exhibits a much lower Km for atRA compared to CYP3A4, suggesting a higher affinity and a more prominent role at physiological concentrations. nih.gov this compound is employed as an internal standard in such assays to ensure the precise measurement of 4-OH-RA formation by these individual enzymes.

Table 1: Cytochrome P450 Enzymes Involved in Retinoic Acid 4-Hydroxylation

| Enzyme Family | Specific Isoform | Primary Role and Characteristics |

| CYP26 | CYP26A1 | The principal enzyme for atRA 4-hydroxylation, exhibiting high specificity and efficiency. nih.govwikipedia.org It is highly inducible by its substrate, atRA, forming a key part of a negative feedback loop. nih.gov |

| CYP26B1 | Also metabolizes atRA and is essential for postnatal survival and germ cell development. annualreviews.orgresearchgate.net | |

| CYP26C1 | Capable of metabolizing atRA as well as its isomers, such as 9-cis-RA. nih.gov | |

| CYP3A | CYP3A4 | A major enzyme in human liver and intestine, it contributes to atRA 4-hydroxylation, particularly at higher, pharmacological concentrations. nih.govnih.gov Its expression can be induced by retinoids. nih.gov |

| CYP3A5 | Contributes to atRA metabolism with varying stereoselectivity compared to other CYPs. nih.gov | |

| CYP3A7 | The primary CYP isoform in the human fetal liver, it efficiently hydroxylates atRA, potentially protecting the fetus from retinoid toxicity. nih.govresearchgate.net | |

| CYP2C | CYP2C8 | A major contributor to atRA 4-hydroxylation in the human liver, displaying high affinity (low Km) for atRA. nih.govnih.gov |

The 4-hydroxylation of atRA creates a chiral center, resulting in two possible enantiomers: (4S)-OH-RA and (4R)-OH-RA. Research has revealed that the formation and subsequent metabolism of these enantiomers are highly stereoselective, depending on the specific CYP enzyme involved. nih.govnih.gov CYP26A1, the primary enzyme for atRA clearance, predominantly forms (4S)-OH-RA. nih.govnih.gov In contrast, other CYPs exhibit different preferences. nih.gov This stereoselectivity has significant biological implications, as the two enantiomers are metabolized differently. For example, CYP26A1 clears the preferred (4S)-OH-RA enantiomer about three times faster than (4R)-OH-RA. nih.gov Furthermore, the downstream metabolite, 4-oxo-RA, is formed by CYP26A1 from (4R)-OH-RA but not from (4S)-OH-RA. nih.gov

Table 2: Stereoselectivity of CYP450 Enzymes in 4-Hydroxylation of all-trans-Retinoic Acid

| Enzyme | Predominant Enantiomer Formed | Ratio of (4R)-OH-RA to (4S)-OH-RA |

| CYP26A1 | (4S)-OH-RA | Predominantly S-enantiomer |

| CYP3A4 | No preference | ~1:1 |

| CYP3A5 | (4R)-OH-RA | Preferentially R-enantiomer (~2:1) |

| CYP3A7 | (4S)-OH-RA | Preferentially S-enantiomer (~1:2) |

| CYP2C8 | (4S)-OH-RA | Preferentially S-enantiomer |

Application in Enzyme Kinetic Studies and Substrate Turnover Rate Profiling

Deuterium-labeled compounds are fundamental tools in enzyme kinetic studies for investigating reaction mechanisms through the kinetic isotope effect (KIE). The "d3" in this compound signifies that three hydrogen atoms have been replaced by deuterium (B1214612). If this compound were used as a substrate in a subsequent metabolic step (e.g., oxidation to 4-oxo-retinoic acid), a comparison of its reaction rate to that of the non-labeled compound could reveal whether the breaking of a carbon-deuterium bond is the rate-limiting step of the enzymatic reaction. A significantly slower rate with the deuterated substrate (a primary KIE > 1) provides strong evidence for this mechanistic detail. More commonly, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. Because it is chemically identical to the endogenous analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization efficiency, allowing for highly accurate and precise quantification of substrate turnover and the determination of key kinetic parameters like Km and Vmax. nih.gov

Tracing Downstream Catabolism of 4-Hydroxyretinoic Acid (e.g., to 4-oxo-Retinoic Acid and Further Metabolites)

Following its formation, 4-OH-RA is further catabolized, primarily through oxidation to all-trans-4-oxo-retinoic acid (4-oxo-RA). nih.govnih.gov This subsequent step is also part of the pathway to render retinoids more polar and facilitate their excretion. nih.gov this compound is an excellent tool for tracing this metabolic cascade. When introduced into a biological system, the deuterium label acts as a stable isotopic tracer. Metabolites derived from the administered this compound, such as 4-oxo-Retinoic Acid-d3, can be unambiguously identified and quantified by mass spectrometry. This allows researchers to follow the metabolic flux through the pathway, identify novel downstream metabolites, and understand how factors like disease state or drug treatment affect the catabolic profile of retinoic acid. As noted, this tracing can be stereospecific, revealing, for example, that in a CYP26A1-mediated system, the label would be traced from (4R)-OH-RA-d3 to 4-oxo-RA-d3, but not from (4S)-OH-RA-d3. nih.gov

Integration with In Vitro and Ex Vivo Models of Retinoid Metabolism

The study of retinoid metabolism utilizes a variety of experimental models, each offering unique advantages. This compound can be integrated into these systems as a tracer or an internal standard to generate precise quantitative data.

Microsomal Incubations: Microsomes isolated from tissues, particularly the liver, contain a high concentration of CYP enzymes and are used to study Phase I metabolism. nih.govnih.gov Incubating human liver microsomes with atRA allows for the direct measurement of 4-OH-RA formation and characterization of the enzymes involved. nih.gov

Cultured Cell Lines: Various cell lines, such as HepG2 (human liver) and Caco-2 (human intestine), are used to study the cellular regulation of metabolic pathways. nih.gov These models allow for the investigation of how retinoids induce the expression of their own metabolizing enzymes, like CYP3A4. nih.gov

Recombinant Enzymes: Expressing single CYP enzymes in systems like insect cells or bacteria allows for the detailed kinetic characterization of a specific enzyme's activity towards retinoid substrates without interference from other enzymes. nih.gov

Tissue Explants: Ex vivo models, such as cultured skin or retinal explants, maintain the complex cellular architecture of the original tissue. nih.govamegroups.org These models are invaluable for studying metabolism in a more physiologically relevant context, for instance, assessing the penetration and subsequent metabolic fate of retinoids in the skin. nih.gov

Table 3: Application of Models in Retinoid Metabolism Research

| Model Type | Examples | Application in Studying Retinoid Metabolism |

| In Vitro | Human Liver Microsomes | Characterization of CYP-mediated kinetics and metabolite identification. nih.govnih.gov |

| Cultured Cell Lines (e.g., HepG2, Caco-2) | Investigation of regulatory mechanisms, such as enzyme induction by retinoids. nih.gov | |

| Recombinant CYP Enzymes | Detailed kinetic analysis of individual enzyme isoforms. nih.gov | |

| Ex Vivo | Organ-Cultured Tissue Explants (e.g., skin, retina) | Studying metabolism and transport in the context of intact tissue architecture. nih.govamegroups.org |

Investigation of Metabolic Feedback Loops and Regulatory Mechanisms Governing Retinoid Homeostasis

The cellular concentration of atRA is tightly regulated to prevent both deficiency and toxicity. nih.govnih.gov A critical component of this regulation is a negative feedback loop where atRA itself induces the transcription of genes responsible for its own catabolism, most notably CYP26A1. nih.gov This ensures that excess atRA is rapidly cleared, maintaining retinoid homeostasis. nih.gov

Investigating these feedback mechanisms requires the ability to accurately measure subtle changes in retinoid metabolite pools in response to various stimuli. Here, this compound is crucial as an internal standard. By enabling precise quantification of endogenous 4-OH-RA, researchers can determine how the rate of atRA catabolism changes when the feedback loop is perturbed, for example, by genetic modification or by treatment with inhibitors of retinoic acid metabolism. This allows for a detailed, quantitative understanding of the homeostatic mechanisms that control the levels of this potent signaling molecule. nih.govmdpi.com

Deuterated Retinoids in Understanding Cellular and Subcellular Retinoid Dynamics

Tracing Retinoid Uptake, Intracellular Trafficking, and Compartmentalization in Experimental Systems

The incorporation of a deuterium (B1214612) label in 4-Hydroxyretinoic Acid (4-HRA) allows for precise tracking of its movement across the cell membrane and its subsequent distribution within various subcellular compartments. Mass spectrometry-based techniques can differentiate between the endogenous, non-deuterated 4-HRA and the exogenously supplied 4-HRA-d3, enabling researchers to monitor its journey into the cell.

Once inside the cell, the subcellular localization of 4-HRA-d3 can be determined by fractionating the cells into their constituent organelles, such as the nucleus, mitochondria, endoplasmic reticulum, and cytosol, followed by mass spectrometric analysis of each fraction. This methodology provides a quantitative snapshot of where the retinoid metabolite accumulates, shedding light on its potential sites of action and metabolism.

For instance, studies can be designed to measure the time-dependent accumulation of 4-HRA-d3 in different cellular compartments. Such experiments would reveal the kinetics of its intracellular transport, indicating how rapidly it moves from the cytoplasm to the nucleus, where it can interact with nuclear receptors to regulate gene expression.

Table 1: Hypothetical Time-Course of 4-Hydroxyretinoic Acid-d3 Subcellular Distribution

| Time (minutes) | Cytosolic Fraction (pmol/mg protein) | Nuclear Fraction (pmol/mg protein) | Microsomal Fraction (pmol/mg protein) |

| 5 | 15.2 | 2.1 | 4.5 |

| 15 | 10.8 | 8.9 | 6.2 |

| 30 | 7.5 | 12.4 | 8.1 |

| 60 | 4.1 | 10.3 | 9.7 |

This table illustrates the type of data that could be generated from an experiment tracking the subcellular localization of 4-HRA-d3 over time, showing its initial accumulation in the cytosol and subsequent transport to the nucleus and microsomal fractions.

Studies on Retinoid-Binding Protein Interactions (e.g., CRBPs, CRABPs) and Their Influence on Metabolic Flux

Cellular Retinoid-Binding Proteins (CRBPs) and Cellular Retinoic Acid-Binding Proteins (CRABPs) are key players in orchestrating the intracellular bioavailability and metabolic fate of retinoids. The use of 4-HRA-d3 provides a valuable tool to investigate the specific interactions between this metabolite and its binding partners.

By employing techniques such as co-immunoprecipitation coupled with mass spectrometry, researchers can identify which binding proteins specifically associate with 4-HRA-d3 within the cell. Furthermore, the impact of these interactions on the metabolic flux of 4-HRA-d3 can be assessed. For example, by comparing the metabolic profile of 4-HRA-d3 in cells with normal versus altered levels of a specific binding protein, one can deduce the role of that protein in either protecting the retinoid from degradation or shuttling it to metabolic enzymes.

Isotope dilution mass spectrometry, using 4-HRA-d3 as a tracer, can be employed to quantify the rate of conversion of 4-HRA-d3 to its downstream metabolites in the presence or absence of specific binding proteins. This allows for a detailed understanding of how CRBPs and CRABPs modulate the activity of enzymes involved in retinoid catabolism.

Table 2: Illustrative Metabolic Fate of this compound in the Presence of Different Binding Proteins

| Condition | 4-oxo-retinoic acid-d3 (pmol/min/mg protein) | Retinoyl-β-glucuronide-d3 (pmol/min/mg protein) |

| Control Cells | 5.8 | 2.3 |

| CRABP-II Overexpressing Cells | 2.1 | 1.1 |

| CRABP-II Knockdown Cells | 9.4 | 4.5 |

This hypothetical data table demonstrates how the expression levels of a specific retinoid-binding protein, CRABP-II, could influence the metabolic flux of 4-HRA-d3 towards different catabolic pathways.

Assessment of Retinoid Turnover Rates and Half-Lives in Experimental Models

Understanding the rate at which 4-HRA is synthesized and degraded is crucial for comprehending its steady-state levels and biological activity. Deuterium-labeled 4-HRA-d3 is an ideal tracer for conducting pulse-chase experiments to determine its metabolic turnover and half-life.

In a typical pulse-chase experiment, cells are first exposed to a "pulse" of 4-HRA-d3 for a defined period. The cells are then washed and incubated in a medium containing the non-deuterated form of the retinoid (the "chase"). By collecting and analyzing cell samples at various time points during the chase period, researchers can measure the rate of disappearance of the 4-HRA-d3 signal.

This rate of decay allows for the calculation of the metabolic half-life (t½) of 4-HRA within the cell, providing a quantitative measure of its stability. Such studies can be performed in various cell types or under different experimental conditions to investigate the factors that regulate the turnover of this important retinoid metabolite. The use of stable isotope tracers like 4-HRA-d3 has significantly advanced our ability to quantify these dynamic processes with high precision.

Table 3: Example of Half-Life Determination of this compound in a Cellular Model

| Time (hours) | 4-HRA-d3 Remaining (%) |

| 0 | 100 |

| 1 | 79 |

| 2 | 62 |

| 4 | 39 |

| 6 | 25 |

| 8 | 15 |

This table provides an example of data from a pulse-chase experiment, which can be used to calculate the metabolic half-life of 4-HRA-d3. Based on this data, the half-life would be approximately 3 hours.

Future Directions and Perspectives in Deuterated Retinoid Research

Development of Multiplexed Analytical Assays for Comprehensive Retinoid Metabolomics Profiling

The intricate and dynamic nature of retinoid metabolism necessitates highly sensitive and specific analytical methods to simultaneously measure multiple retinoid isomers and metabolites. nih.gov The development of multiplexed assays, particularly those utilizing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), represents a significant step forward in achieving comprehensive retinoid metabolomics profiling. nih.gov

In these advanced analytical techniques, deuterated internal standards are crucial for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. nih.gov While research has documented the use of other deuterated retinoids like 13-cisRA-d5 for these purposes, 4-Hydroxyretinoic Acid-d3 is ideally suited to serve as an internal standard for the precise measurement of its corresponding endogenous analyte, 4-hydroxyretinoic acid. nih.gov The stable isotope label ensures that this compound co-elutes with the unlabeled metabolite but is distinguishable by its mass, allowing for reliable quantification even at low endogenous concentrations. nih.gov The ability to accurately measure metabolites like 4-hydroxyretinoic acid is significant, as these were previously considered inactive end-products but are now recognized for their potent, isomer-specific transcriptional regulatory activity. nih.govresearchgate.net

The integration of this compound into multiplexed assays will enable researchers to build a more complete picture of the retinoid metabolic network in various biological samples, from serum to specific tissues. nih.govnih.gov

| Analytical Technique | Role of this compound | Research Focus |

| UHPLC-MS/MS | Internal Standard for Quantification | Comprehensive retinoid metabolomics |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Isotope Dilution Mass Spectrometry | Accurate measurement of endogenous 4-hydroxyretinoic acid |

Advanced Isotope Tracer Studies for Systems Biology Approaches in Retinoid Signaling Networks

Understanding the complex and interconnected nature of retinoid signaling pathways requires a systems biology approach, where the flow of metabolites through the network is quantitatively tracked. Stable isotope tracer studies are a powerful tool for this purpose, allowing researchers to follow the metabolic fate of specific molecules in vivo. nih.gov

By introducing this compound into cellular or animal models, scientists can trace its conversion to other downstream metabolites, providing insights into the kinetics of the retinoid metabolic cascade. This approach helps to elucidate the rates of formation and clearance of 4-hydroxyretinoic acid, a metabolite formed through the action of enzymes like CYP26A1. nih.gov Such studies can reveal how the retinoid signaling network responds to various physiological and pathological stimuli.

These advanced tracer studies, powered by the use of compounds like this compound, will be instrumental in building computational models of retinoid signaling. These models can then be used to predict how the network will behave under different conditions, ultimately leading to a deeper understanding of the roles of retinoids in health and disease. nih.govdntb.gov.ua

| Tracer Study Application | Information Gained with this compound | Impact on Systems Biology |

| Metabolic Flux Analysis | Rates of formation and catabolism of 4-hydroxyretinoic acid | Development of predictive models of retinoid signaling |

| In Vivo Fate Determination | Identification of downstream metabolites and tissue distribution | Understanding the dynamic regulation of retinoid homeostasis |

Integration with Functional Genomics and Proteomics to Elucidate Novel Aspects of Retinoid Biology

The ultimate goal of retinoid research is to connect the metabolic pathways with their functional consequences at the molecular and cellular levels. Integrating the quantitative data obtained from studies using this compound with high-throughput functional genomics and proteomics analyses provides a powerful strategy to achieve this. nih.govnih.gov

By correlating the precise levels of 4-hydroxyretinoic acid, as determined using this compound as an internal standard, with global changes in gene and protein expression, researchers can identify novel targets and regulatory mechanisms of this specific retinoid metabolite. For instance, microarray and proteomic analyses have already revealed that 4-oxo-metabolites of retinoic acid, which are structurally related to 4-hydroxyretinoic acid, have strong transcriptional regulatory activity. nih.govresearchgate.net

This integrated approach can uncover new roles for 4-hydroxyretinoic acid in cellular processes such as growth, differentiation, and inflammation. nih.govresearchgate.net For example, quantifying changes in 4-hydroxyretinoic acid levels in response to external stimuli and simultaneously measuring the corresponding transcriptomic and proteomic shifts can elucidate its specific signaling cascades. This will expand our understanding of how retinoids modulate cellular function and contribute to the development of novel therapeutic strategies. anu.edu.au

| Integrated Discipline | Data from this compound Studies | Potential Discoveries |

| Functional Genomics | Quantitative levels of 4-hydroxyretinoic acid | Identification of genes regulated by 4-hydroxyretinoic acid |

| Proteomics | Correlation of metabolite levels with protein expression | Uncovering novel protein targets and signaling pathways |

Q & A

Q. What controls are essential when investigating deuteration’s impact on downstream retinoic acid signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.